4-(4-Isopropylbenzoyl)quinoline 4-(4-Isopropylbenzoyl)quinoline
Brand Name: Vulcanchem
CAS No.: 1706462-32-9
VCID: VC2735029
InChI: InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-12-20-18-6-4-3-5-16(17)18/h3-13H,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol

4-(4-Isopropylbenzoyl)quinoline

CAS No.: 1706462-32-9

Cat. No.: VC2735029

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Isopropylbenzoyl)quinoline - 1706462-32-9

Specification

CAS No. 1706462-32-9
Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
IUPAC Name (4-propan-2-ylphenyl)-quinolin-4-ylmethanone
Standard InChI InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-12-20-18-6-4-3-5-16(17)18/h3-13H,1-2H3
Standard InChI Key QNMXEIQDDQKHTR-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Canonical SMILES CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Introduction

Chemical Properties and Structural Characteristics

4-(4-Isopropylbenzoyl)quinoline is characterized by the following physicochemical properties:

PropertyValue
CAS Number1706462-32-9
Molecular FormulaC₁₉H₁₇NO
Molecular Weight275.3 g/mol
Physical AppearanceNot specified in literature
Standard PurityMin. 95%
Structural FeaturesQuinoline core with 4-isopropylbenzoyl group at position 4

The compound features a quinoline core structure with a 4-isopropylbenzoyl substituent at the 4-position. The quinoline scaffold consists of a benzene ring fused to a pyridine ring, creating a bicyclic system. The 4-isopropylbenzoyl group introduces additional functionality through a ketone linkage, connecting the quinoline core to the 4-isopropylphenyl moiety .

The structural confirmation of 4-(4-Isopropylbenzoyl)quinoline would typically rely on spectroscopic techniques similar to those used for related quinoline derivatives. Based on spectroscopic patterns observed in analogous compounds, we can infer likely spectral characteristics.

Spectroscopic Characterization

Spectroscopic characterization of 4-(4-Isopropylbenzoyl)quinoline would likely involve multiple complementary techniques:

Predicted ¹H NMR Features

Based on analogous quinoline derivatives, the ¹H NMR spectrum would likely exhibit:

  • Aromatic protons of the quinoline core (δ ~7.5-9.0 ppm)

  • Aromatic protons of the 4-isopropylphenyl group (δ ~7.0-8.0 ppm)

  • Methine proton of the isopropyl group (septet, δ ~2.9-3.1 ppm)

  • Methyl protons of the isopropyl group (doublet, δ ~1.2-1.4 ppm)

Predicted ¹³C NMR Features

Expected ¹³C NMR signals would include:

  • Carbonyl carbon (δ ~195-200 ppm)

  • Quaternary and CH carbons of the aromatic rings (δ ~120-160 ppm)

  • Isopropyl methine carbon (δ ~30-35 ppm)

  • Methyl carbons of the isopropyl group (δ ~20-25 ppm)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would likely include:

  • C=O stretching of the ketone group (~1650-1700 cm⁻¹)

  • C=N and C=C stretching of the quinoline ring (~1550-1600 cm⁻¹)

  • C-H stretching of aromatic and aliphatic regions (~2850-3050 cm⁻¹)

  • Various fingerprint region absorptions characteristic of the quinoline and substituted benzene rings

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 275 corresponding to the molecular formula C₁₉H₁₇NO

  • Fragmentation patterns characteristic of quinoline derivatives

  • Loss of isopropyl group as a common fragmentation pathway

Comparison with Structurally Related Compounds

3-(4-Isopropylbenzoyl)quinoline

A closely related isomer, 3-(4-Isopropylbenzoyl)quinoline (CAS: 1178707-04-4), differs in the position of the 4-isopropylbenzoyl group:

Property4-(4-Isopropylbenzoyl)quinoline3-(4-Isopropylbenzoyl)quinoline
CAS Number1706462-32-91178707-04-4
Molecular FormulaC₁₉H₁₇NOC₁₉H₁₇NO
Molecular Weight275.3 g/mol275.3444 g/mol
Structural DifferenceBenzoyl group at position 4Benzoyl group at position 3

The positional isomerism between these compounds likely results in distinct physical properties, reactivity patterns, and potentially different biological activities .

Other Quinoline Derivatives

Comparison with other substituted quinolines reveals structure-activity relationships:

  • 2-Phenylquinoline derivatives exhibit varied biological activities depending on substituents

  • Quinoline-4-carboxylic acids demonstrate significant pharmacological potential

  • Halogenated quinolines often show enhanced antimicrobial properties

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